Sancycline

Description

Structure

3D Structure

Properties

IUPAC Name |

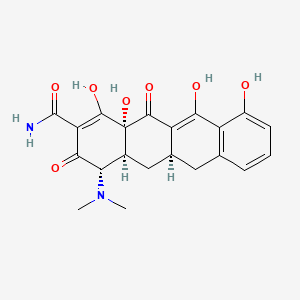

(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O7/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29/h3-5,9-10,15,24-25,28,30H,6-7H2,1-2H3,(H2,22,29)/t9-,10-,15-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCQOMXDZUULRV-ADOAZJKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5057836 | |

| Record name | Sancycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

808-26-4 | |

| Record name | Sancycline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000808264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sancycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S,4aS,5aR,12aS)-4-(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SANCYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ODN00F2SJG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of Sancycline for Protein Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sancycline, a member of the tetracycline class of antibiotics, exerts its therapeutic effect by inhibiting bacterial protein synthesis. This guide provides a detailed technical overview of the molecular mechanisms underpinning this inhibition. This compound targets the bacterial 70S ribosome, specifically binding to the 30S subunit, thereby preventing the accommodation of aminoacyl-tRNA into the ribosomal A-site. This action effectively halts the elongation phase of protein synthesis, leading to a bacteriostatic effect. This document collates quantitative data on the inhibitory activity of this compound and its analogs, details the experimental protocols used to elucidate its mechanism, and provides visual representations of the key molecular interactions and experimental workflows.

Introduction

The tetracyclines are a broad-spectrum class of antibiotics that have been a cornerstone of antibacterial therapy for decades. Their primary mechanism of action is the inhibition of protein synthesis in bacteria.[1] this compound, a 6-demethyl-6-deoxytetracycline, shares this core mechanism. Understanding the precise molecular interactions between this compound and the bacterial ribosome is crucial for the development of new tetracycline derivatives that can overcome existing resistance mechanisms. This guide aims to provide a comprehensive technical resource for professionals engaged in antimicrobial research and drug development.

Mechanism of Action of this compound

This compound's primary molecular target is the bacterial 70S ribosome, the cellular machinery responsible for protein synthesis.[1] The inhibitory action is achieved through a specific interaction with the small (30S) ribosomal subunit.

Binding to the 30S Ribosomal Subunit

Tetracycline-class antibiotics, including this compound, bind to the 30S ribosomal subunit.[2] This binding pocket is primarily composed of 16S rRNA.[1] Structural studies of tetracyclines in complex with the ribosome have identified a primary binding site, often referred to as the "Tet-1" site. This site is located at the A-site (aminoacyl-tRNA binding site) of the decoding center.[3]

Steric Hindrance of Aminoacyl-tRNA Binding

Once bound to the Tet-1 site, this compound physically obstructs the entry of aminoacyl-tRNA into the A-site.[1] This steric hindrance prevents the codon-specified tRNA from binding to the mRNA being translated, thereby halting the elongation of the polypeptide chain.[2] This disruption of a critical step in protein synthesis ultimately leads to the cessation of bacterial growth and replication, a bacteriostatic effect.

A recent study on sarecycline, a close analog of this compound, has suggested the possibility of a second binding site in the nascent peptide exit tunnel of the Cutibacterium acnes ribosome, which could contribute to its inhibitory activity.[4]

The following diagram illustrates the signaling pathway of this compound's inhibitory action:

Quantitative Data on Inhibitory Activity

| Compound | Organism | Assay | IC50 (µM) | Reference |

| Sarecycline | E. coli | In vitro protein synthesis | 8.3 ± 0.18 | [5] |

| Doxycycline | E. coli | In vitro protein synthesis | 4.7 ± 0.48 | [5] |

| Minocycline | E. coli | In vitro protein synthesis | 2.4 ± 0.22 | [5] |

Table 1: Comparative IC50 Values for Tetracycline Analogs in an E. coli In Vitro Protein Synthesis Assay

Experimental Protocols

The mechanism of action of this compound has been elucidated through a variety of experimental techniques. Below are detailed methodologies for key experiments.

In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Objective: To determine the IC50 value of this compound for bacterial protein synthesis.

Materials:

-

E. coli S30 cell-free extract

-

Amino acid mixture

-

ATP and GTP

-

DNA template encoding a reporter protein (e.g., luciferase or GFP)

-

This compound stock solution

-

Reaction buffer (containing salts, buffering agents, and cofactors)

-

Scintillation vials and scintillation fluid (if using radiolabeled amino acids) or a luminometer/fluorometer.

Procedure:

-

Reaction Setup: Prepare a master mix containing the S30 extract, reaction buffer, amino acids (one of which is radiolabeled, e.g., 35S-methionine, if using the radioactivity method), and energy sources.

-

Inhibitor Addition: Aliquot the master mix into reaction tubes. Add varying concentrations of this compound to each tube. Include a no-drug control and a background control (no DNA template).

-

Initiation of Translation: Add the DNA template to each tube to start the transcription-translation reaction.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).

-

Quantification of Protein Synthesis:

-

Radiolabel Method: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid) to precipitate the newly synthesized proteins. Collect the precipitate on a filter, wash, and measure the incorporated radioactivity using a scintillation counter.

-

Reporter Protein Method: If a reporter like luciferase is used, add the appropriate substrate and measure the luminescence, which is proportional to the amount of functional protein synthesized.[4][6]

-

-

Data Analysis: Plot the percentage of protein synthesis inhibition against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a dose-response curve.

The following diagram outlines the workflow for an in vitro translation inhibition assay:

Ribosome Binding Assay (Nitrocellulose Filter Binding)

This assay is used to determine the binding affinity (Kd) of a ligand for its target.

Objective: To measure the Kd of this compound for the 70S ribosome.

Materials:

-

Purified 70S ribosomes

-

Radiolabeled this compound (e.g., 3H-Sancycline)

-

Binding buffer (optimized for ribosome stability and ligand binding)

-

Nitrocellulose and DEAE-cellulose filters

-

Vacuum filtration apparatus

-

Scintillation vials and fluid.

Procedure:

-

Binding Reactions: Set up a series of binding reactions with a constant concentration of radiolabeled this compound and increasing concentrations of 70S ribosomes.

-

Equilibration: Incubate the reactions at an appropriate temperature (e.g., 37°C) to allow the binding to reach equilibrium.

-

Filtration: Quickly filter each reaction mixture through a nitrocellulose filter stacked on top of a DEAE-cellulose filter. The ribosomes and any bound this compound will be retained by the nitrocellulose filter, while unbound this compound will pass through and be captured by the DEAE-cellulose filter.[6]

-

Washing: Wash the filters with cold binding buffer to remove any non-specifically bound ligand.

-

Quantification: Place the nitrocellulose filters in scintillation vials with scintillation fluid and measure the radioactivity to determine the amount of bound this compound.

-

Data Analysis: Plot the amount of bound this compound as a function of the ribosome concentration. The data are then fit to a binding equation (e.g., the Hill equation) to determine the Kd.

Structural Biology Methods: X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)

These techniques provide high-resolution structural information about the this compound-ribosome complex.

Generalized Workflow for X-ray Crystallography:

-

Complex Formation: Incubate purified 70S ribosomes with a molar excess of this compound to ensure saturation of the binding site.

-

Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-ordered crystals of the this compound-ribosome complex.

-

Data Collection: Expose the crystals to a high-intensity X-ray beam, typically at a synchrotron source, and collect diffraction data.

-

Structure Solution and Refinement: Process the diffraction data and use molecular replacement (with a known ribosome structure as a model) to solve the phase problem. Refine the atomic model of the complex against the experimental data to obtain a high-resolution structure.[7]

Generalized Workflow for Cryo-EM:

-

Sample Preparation: Apply a small volume of the this compound-ribosome complex solution to an EM grid, blot away excess liquid, and plunge-freeze it in liquid ethane to vitrify the sample.

-

Data Collection: Image the frozen-hydrated particles in a transmission electron microscope equipped with a direct electron detector.

-

Image Processing: Use specialized software to pick individual particle images from the micrographs, classify them into different conformational states, and reconstruct a 3D density map of the complex.[8]

-

Model Building and Refinement: Fit an atomic model of the ribosome and this compound into the cryo-EM density map and refine it to obtain the final structure.[9]

Logical Relationship of this compound's Inhibitory Effect

The following diagram illustrates the logical progression from this compound's interaction with the ribosome to the ultimate inhibition of bacterial growth.

Conclusion

This compound, consistent with other members of the tetracycline class, is a potent inhibitor of bacterial protein synthesis. Its specific binding to the 16S rRNA of the 30S ribosomal subunit effectively blocks the A-site, preventing the binding of aminoacyl-tRNA and thereby halting peptide elongation. The quantitative data for its analogs underscore its efficacy. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and the development of novel tetracycline derivatives to combat the growing challenge of antibiotic resistance. Further structural and kinetic studies will be invaluable in refining our understanding of its molecular interactions and in guiding the design of next-generation antibiotics.

References

- 1. rRNA Binding Sites and the Molecular Mechanism of Action of the Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Minocycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sarecycline inhibits protein translation in Cutibacterium acnes 70S ribosome using a two-site mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Filter binding assay - Wikipedia [en.wikipedia.org]

- 6. A double-filter method for nitrocellulose-filter binding: application to protein-nucleic acid interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cryo-electron microscopy of ribosomal complexes in cotranslational folding, targeting, and translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What Could Go Wrong? A Practical Guide To Single-Particle Cryo-EM: From Biochemistry To Atomic Models - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity and Kinetics of Sancycline and Tetracycline-Class Antibiotics with the 30S Ribosomal Subunit

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the binding affinity and kinetics of tetracycline-class antibiotics, with a focus on sancycline, to the bacterial 30S ribosomal subunit. Due to a lack of specific quantitative data for this compound in the available scientific literature, this document leverages data from tetracycline as a representative molecule of its class to elucidate the fundamental principles of their mechanism of action. The guide details the molecular interactions, binding sites, and the inhibitory effects on protein synthesis. Furthermore, it outlines key experimental protocols used to characterize these interactions, including photo-affinity modification, filter binding assays, and dimethyl sulfate (DMS) footprinting. Visual diagrams are provided to illustrate the mechanism of action and experimental workflows, offering a deeper understanding for researchers in antibiotic drug development.

Introduction

Tetracyclines are a broad-spectrum class of antibiotics that inhibit protein synthesis in bacteria by binding to the small ribosomal subunit (30S).[1] this compound, a member of this class, is presumed to share the same mechanism of action. The primary therapeutic effect of these antibiotics is the blockage of aminoacyl-tRNA attachment to the ribosomal A-site, which halts the elongation of the polypeptide chain.[1][2] Understanding the precise binding affinity and kinetics of these interactions is crucial for the development of new antibiotics that can overcome existing resistance mechanisms.

This guide synthesizes current knowledge on the interaction between tetracycline-class antibiotics and the 30S ribosomal subunit, presenting qualitative and quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular processes.

Mechanism of Action: Inhibition of Protein Synthesis

The universally accepted mechanism of action for tetracyclines involves the steric hindrance of aminoacyl-tRNA binding to the A-site of the 30S ribosomal subunit.[3] This process can be broken down into the following key steps:

-

Entry into the Bacterial Cell: Tetracyclines passively diffuse through porin channels in the outer membrane of Gram-negative bacteria and are actively transported across the inner cytoplasmic membrane.

-

Binding to the 30S Subunit: Inside the bacterium, the antibiotic binds to the 30S ribosomal subunit, which is a component of the 70S ribosome.

-

Interaction with 16S rRNA: The primary binding site, often referred to as the Tet-1 site, is a pocket formed by helices h31 and h34 of the 16S ribosomal RNA (rRNA).[4] This binding is stabilized by hydrogen bonds and coordination with magnesium ions.

-

Steric Hindrance: The presence of the bound tetracycline molecule physically obstructs the proper docking of the aminoacyl-tRNA into the A-site.

-

Inhibition of Peptide Elongation: By preventing the binding of a new aminoacyl-tRNA, the addition of the next amino acid to the growing polypeptide chain is blocked, leading to the cessation of protein synthesis and a bacteriostatic effect.

Recent studies have also suggested the existence of secondary, lower-affinity binding sites on the 30S subunit, although their clinical significance remains a subject of ongoing research.[1]

Visualizing the Mechanism of Action

References

- 1. Mapping of the second tetracycline binding site on the ribosomal small subunit of E.coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibiotics targeting bacterial ribosomal subunit biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding Interaction between Tet(M) and the Ribosome: Requirements for Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Sancycline: A Technical Guide to its Antibacterial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sancycline, also known as 6-demethyl-6-deoxytetracycline, is a semi-synthetic tetracycline antibiotic. As the simplest chemical structure in its class to retain broad-spectrum antibacterial activity, it serves as a crucial reference compound in the study of tetracycline antibiotics.[1] This document provides a comprehensive overview of the antibacterial spectrum of this compound, its mechanism of action, and the molecular underpinnings of bacterial resistance. Detailed experimental methodologies for susceptibility testing are provided, alongside quantitative data on its in vitro activity and visualizations of key resistance pathways to support further research and development.

Introduction

This compound is a member of the tetracycline class of antibiotics, which are characterized by a linear, fused tetracyclic nucleus.[2] Historically, tetracyclines have been valued for their broad-spectrum activity against a wide array of Gram-positive and Gram-negative bacteria, as well as atypical pathogens.[3] this compound, being the minimum pharmacophore of the tetracycline class, exhibits this characteristic broad-spectrum activity.[1] Its primary mechanism of action involves the inhibition of bacterial protein synthesis, leading to a bacteriostatic effect.[4] This guide delves into the specifics of this compound's antibacterial activity, presenting available quantitative data and the experimental context required for its interpretation.

Mechanism of Action

Like other tetracyclines, this compound exerts its antibacterial effect by targeting the bacterial ribosome. Specifically, it binds reversibly to the 30S ribosomal subunit. This binding action physically blocks the docking of aminoacyl-tRNA molecules into the 'A' site of the ribosome. By preventing the association of incoming aminoacyl-tRNA, this compound effectively halts the elongation of the polypeptide chain, thereby inhibiting protein synthesis and arresting bacterial growth.

Antibacterial Spectrum and In Vitro Activity

The following table summarizes the in vitro activity of a closely related glycylcycline derivative, N,N-dimethylglycylamido-6-demethyl-6-deoxytetracycline (DMG-DMDOT), against a large panel of anaerobic bacteria. Glycylcycline derivatives were developed to overcome common tetracycline resistance mechanisms, and this data provides a strong indication of the potential spectrum of the parent compound, this compound.

Table 1: Comparative In Vitro Activity of DMG-DMDOT and Other Antibiotics Against 339 Anaerobic Bacteria [5]

| Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| DMG-DMDOT | ≤0.015 - 16 | 0.25 | 1 |

| Minocycline | ≤0.015 - >128 | 0.5 | 8 |

| Tetracycline | ≤0.015 - >128 | 2 | 32 |

| Clindamycin | ≤0.015 - >128 | 0.25 | 4 |

| Metronidazole | ≤0.015 - 64 | 0.5 | 1 |

Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Mechanisms of Bacterial Resistance

The clinical utility of tetracyclines has been challenged by the emergence of bacterial resistance. The two predominant mechanisms of resistance to tetracyclines are efflux pumps and ribosomal protection.

Efflux Pumps

Efflux pumps are membrane-associated proteins that actively transport tetracycline out of the bacterial cell, preventing it from reaching its ribosomal target. In many Gram-negative bacteria, the expression of these pumps, such as TetA, is regulated by a repressor protein, TetR.

Caption: Tetracycline efflux pump regulation by TetR.

Ribosomal Protection

Ribosomal protection proteins (RPPs), such as Tet(M), can bind to the ribosome and dislodge the tetracycline molecule from its binding site. This action allows protein synthesis to resume even in the presence of the antibiotic.

Caption: Ribosomal protection mechanism by Tet(M).

Experimental Protocols for Susceptibility Testing

The determination of Minimum Inhibitory Concentrations (MICs) is fundamental to assessing the antibacterial spectrum of a compound. The following are standardized protocols for the agar dilution and broth microdilution methods.

Agar Dilution Method

The agar dilution method is a reference standard for susceptibility testing, particularly for anaerobic bacteria.

-

Preparation of Antibiotic Plates: A series of agar plates (e.g., Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood for anaerobes) are prepared, each containing a specific concentration of this compound. This is achieved by adding the antibiotic to the molten agar before pouring the plates. A growth control plate with no antibiotic is also prepared.

-

Inoculum Preparation: Bacterial isolates are grown to a specific turbidity, corresponding to a standardized cell density (e.g., 10⁸ CFU/mL).

-

Inoculation: A standardized volume of each bacterial suspension is inoculated onto the surface of each antibiotic-containing plate and the control plate, typically using a multipoint inoculator.

-

Incubation: Plates are incubated under appropriate conditions (e.g., anaerobically at 37°C for 48 hours).

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism.

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining MICs in a 96-well microtiter plate format.

Caption: Workflow for Broth Microdilution MIC Testing.

-

Plate Preparation: A 96-well microtiter plate is prepared with serial twofold dilutions of this compound in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth).

-

Inoculum Preparation: A bacterial suspension is prepared and adjusted to a standardized turbidity (e.g., 0.5 McFarland standard), which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is read as the lowest concentration of this compound at which there is no visible growth (turbidity).

Conclusion

This compound remains a cornerstone for understanding the structure-activity relationships within the tetracycline class of antibiotics. Its broad-spectrum activity, particularly against anaerobic bacteria, underscores its significance. While the emergence of resistance through mechanisms like efflux and ribosomal protection presents challenges, the study of this compound and its derivatives continues to inform the development of new tetracycline-class antibiotics capable of overcoming these resistance mechanisms. The standardized protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals engaged in the vital work of antibiotic discovery and development.

References

- 1. Tetracycline - Structure-activity relationships [chm.bris.ac.uk]

- 2. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro activities of two new glycylcyclines, N,N-dimethylglycylamido derivatives of minocycline and 6-demethyl-6-deoxytetracycline, against 339 strains of anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Core of Sancycline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, functional groups, and relevant biological data of Sancycline, a semi-synthetic tetracycline antibiotic. Detailed experimental protocols for its synthesis and an exploration of its primary mechanism of action and impact on cellular signaling pathways are also presented.

Chemical Structure and Functional Groups

This compound, with the systematic IUPAC name (4S,4aS,5aR,12aS)-4-(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide, is a member of the tetracycline class of antibiotics.[1] Its core structure consists of a linear fused tetracyclic nucleus, comprising four six-membered rings designated A, B, C, and D. This compound is specifically known as 6-demethyl-6-deoxytetracycline, indicating the absence of a methyl group at the C6 position and a hydroxyl group at the C6 position, which simplifies its structure relative to other tetracyclines. This fundamental structure is essential for its antibacterial activity.

The key functional groups appended to this tetracyclic core are crucial for its biological function and include:

-

Dimethylamino Group: Located at position C4, this tertiary amine is critical for its antibacterial potency.

-

Hydroxyl Groups: Phenolic hydroxyl groups are present on the D ring, and enolic hydroxyl groups are part of the A ring's β-dicarbonyl system. These groups contribute to the molecule's polarity and ability to chelate metal ions.

-

Keto Groups: Ketone functionalities are located at positions C11 and C1, with the C11 and C12 positions forming a critical diketone system.

-

Carboxamide Group: An amide group is attached at the C2 position and is essential for its biological activity.

Below is a diagram illustrating the chemical structure of this compound with its major functional groups highlighted.

References

Sancycline: A Technical Whitepaper on its Discovery and Historical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sancycline, a semi-synthetic tetracycline antibiotic, emerged during the "golden era" of antibiotic discovery. This document provides an in-depth technical overview of the discovery and historical development of this compound. It details the initial synthesis through both total synthesis and semi-synthetic routes from declomycin, its mechanism of action as a protein synthesis inhibitor, and its in vitro and in vivo efficacy. While this compound demonstrated notable antibacterial activity, its clinical development was limited, likely due to the concurrent emergence of other tetracycline analogs with more favorable pharmacokinetic profiles. This guide consolidates available quantitative data, outlines key experimental protocols, and provides visualizations of its mechanism and synthesis to serve as a comprehensive resource for researchers in antibiotic development.

Discovery and Historical Context

This compound, also known as 6-demethyl-6-deoxytetracycline, was first reported in 1962.[1] Its development occurred within the broader context of intensive research into the tetracycline class of antibiotics, which were discovered as natural products from Streptomyces species in the late 1940s.[2] The initial tetracyclines, such as chlortetracycline and oxytetracycline, were lauded for their broad-spectrum antibacterial activity.[2] This spurred efforts to synthesize new derivatives with improved potency, stability, and pharmacokinetic properties.

This compound holds a notable place in the history of tetracyclines as it was the first of the early, simpler tetracyclines to be prepared by total synthesis, a landmark achievement led by Conover and his colleagues.[1] It was also produced semi-synthetically through the hydrogenolysis of declomycin, a process that involves the removal of the chloro and benzylic hydroxy groups.[3][4]

Chemical Synthesis

The synthesis of this compound has been approached through two primary routes: total synthesis and semi-synthetic modification of existing tetracyclines.

Total Synthesis

The first total synthesis of a biologically active tetracycline, (±)-6-demethyl-6-deoxytetracycline (this compound), was a significant milestone in organic chemistry. The strategic approach involved a "left-to-right" or D→A mode of construction of the tetracyclic ring system.[5]

Semi-Synthesis via Hydrogenolysis of Declomycin

A more common and scalable approach to this compound production involves the catalytic hydrogenolysis of declomycin (also referred to as demeclocycline or Ledermycin). This process removes the C7-chloro and C6-hydroxyl groups.

A general procedure, as described in various patents, is as follows:

-

Reaction Setup : Demeclocycline is dissolved in a suitable alcoholic solvent, such as methanol or ethanol, within a high-pressure autoclave.[6][7]

-

Acidification : An acid, such as p-toluenesulfonic acid, methanesulfonic acid, or perchloric acid, is added to the solution.[6][7]

-

Catalyst Addition : A rhodium-on-carbon (Rh/C) catalyst (typically 5% or 10%) is added to the mixture.[6][7]

-

Hydrogenation : The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 1.5-2.5 MPa). The reaction proceeds at room temperature for a period of 15-24 hours.[6][7]

-

Work-up and Purification : Upon completion, the hydrogen pressure is released, and the catalyst is removed by filtration. The filtrate is concentrated under reduced pressure. The crude product is then purified, often using techniques like macroporous adsorption resin chromatography, followed by crystallization.[6][7]

Mechanism of Action

Like other tetracyclines, this compound exerts its bacteriostatic effect by inhibiting protein synthesis. The molecule diffuses through porin channels in the bacterial outer membrane and is then actively transported across the inner cytoplasmic membrane.

Once inside the cytoplasm, this compound reversibly binds to the 30S ribosomal subunit.[3][4] This binding event physically blocks the entry of aminoacyl-tRNA into the 'A' site of the ribosome-mRNA complex. By preventing the binding of new amino acids, this compound effectively halts the elongation of the polypeptide chain, thereby inhibiting protein synthesis and arresting bacterial growth.

In Vitro and In Vivo Efficacy

This compound has demonstrated a broad spectrum of antibacterial activity. The following tables summarize the available quantitative data on its efficacy.

Table 1: In Vitro Activity of this compound

| Bacterial Group/Species | Strain Information | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference |

| Anaerobic Bacteria | 339 strains | Not specified | 1 | [3] |

| Tetracycline (for comparison) | 339 strains of anaerobic bacteria | Not specified | 32 | [3] |

| Tetracycline-resistant E. coli | Not specified | 0.06 - 1 | Not specified | [3][8] |

| Tetracycline-resistant S. aureus | Not specified | 0.06 - 1 | Not specified | [3][8] |

| Tetracycline-resistant E. faecalis | Not specified | 0.06 - 1 | Not specified | [3][8] |

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Table 2: In Vivo Efficacy of this compound in Mice

| Pathogen | Administration Route | ED50 (mg/kg) | Reference |

| S. aureus | Intravenous | 0.46 | [3][8] |

| S. aureus | Subcutaneous | 0.6 | [3][8] |

ED50: The dose that is therapeutically effective in 50% of the population.[9][10]

Pharmacokinetics and Clinical Development

Conclusion

This compound represents an important chapter in the history of antibiotic development. Its total synthesis was a chemical feat, and its semi-synthetic production route provided a platform for further tetracycline modifications. While it possesses significant in vitro and in vivo antibacterial activity, its progression into widespread clinical use appears to have been limited. For researchers today, the story of this compound serves as a valuable case study in the evolution of antibiotic design and the complex interplay of efficacy, pharmacokinetics, and the competitive landscape of drug development.

References

- 1. CN106831479A - A kind of preparation method of minocycline hydrochloride - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A Robust Platform for the Synthesis of New Tetracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN103387511A - Preparation method for this compound - Google Patents [patents.google.com]

- 7. CN103387511B - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 8. This compound | 808-26-4 [chemicalbook.com]

- 9. ED50 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is ED50? [synapse.patsnap.com]

Sancycline as a semi-synthetic tetracycline antibiotic

An In-depth Examination of a Semi-Synthetic Tetracycline Antibiotic

Abstract

Sancycline, also known as 6-demethyl-6-deoxytetracycline, is a semi-synthetic, broad-spectrum tetracycline antibiotic.[1][2][3] First synthesized in the early 1960s, it represents a foundational molecule in the development of later-generation tetracyclines.[4][5] Like its counterparts, this compound exerts its bacteriostatic effect by inhibiting protein synthesis through reversible binding to the bacterial 30S ribosomal subunit.[1][4][6][7] This action effectively blocks the attachment of aminoacyl-tRNA to the ribosomal 'A' site, thereby halting peptide chain elongation.[4][6] Notably, this compound has demonstrated efficacy against a range of anaerobic bacteria and certain tetracycline-resistant strains.[8][9] Beyond its primary antibacterial mechanism, this compound, in line with other tetracyclines, exhibits inhibitory effects on matrix metalloproteinases (MMPs), suggesting potential applications in non-antimicrobial therapeutic areas.[1][4] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, antimicrobial spectrum, available efficacy data, and detailed experimental protocols relevant to its study.

Core Properties and Mechanism of Action

This compound is a member of the tetracycline class of antibiotics, characterized by a four-ring hydronaphthacene nucleus.[4] Its chemical formula is C₂₁H₂₂N₂O₇, with a molecular weight of 414.4 g/mol .[3][5][8]

Primary Mechanism: Inhibition of Protein Synthesis

The principal mechanism of action for this compound is the inhibition of bacterial protein synthesis.[4][7] This process can be broken down into the following steps:

-

Cellular Entry: this compound passively diffuses through porin channels in the outer membrane of Gram-negative bacteria. Its uptake across the inner cytoplasmic membrane is an energy-dependent process.[4]

-

Ribosomal Binding: Inside the bacterium, this compound reversibly binds to the 30S ribosomal subunit.[1][4][6][7] This binding is thought to be a primary interaction with the 16S rRNA component of the subunit.[4]

-

Interference with tRNA: The binding of this compound to the 30S subunit sterically hinders the docking of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex.[4][6]

-

Cessation of Peptide Elongation: By preventing the addition of new amino acids to the growing peptide chain, protein synthesis is arrested.[4]

-

Bacteriostatic Effect: This inhibition of protein synthesis prevents the bacteria from growing and replicating, resulting in a bacteriostatic, rather than bactericidal, effect.[4]

Secondary Mechanism: Inhibition of Matrix Metalloproteinases (MMPs)

Tetracyclines, including this compound, have been found to inhibit matrix metalloproteinases (MMPs).[4] This non-antimicrobial property is attributed to the chelation of zinc ions essential for the catalytic activity of these enzymes.[10] Doxycycline, a related tetracycline, has been shown to reduce the expression and activity of MMP-2 and MMP-9.[10][11][12][13] This inhibitory effect on MMPs is independent of the antibiotic's protein synthesis inhibition and occurs at sub-antimicrobial concentrations.[10][12]

Quantitative Data

In Vitro Efficacy

The following table summarizes the minimum inhibitory concentration (MIC) data for this compound against various bacterial groups.

| Bacterial Group/Strain | Comparator | MIC Range / MIC₉₀ (µg/mL) | Reference(s) |

| Anaerobic Bacteria (339 strains) | This compound | 1 (Average MIC₉₀) | [8][9][14][15] |

| Tetracycline | 32 (Average MIC₉₀) | [8][9][14][15] | |

| Tetracycline-Resistant E. coli | This compound | 0.06 - 1 | [8][9][14][15] |

| Tetracycline-Resistant S. aureus | This compound | 0.06 - 1 | [8][9][14][15] |

| Tetracycline-Resistant E. faecalis | This compound | 0.06 - 1 | [8][9][14][15] |

In Vivo Efficacy

The following table presents the 50% effective dose (ED₅₀) of this compound in a murine infection model.

| Pathogen | Administration Route | ED₅₀ (mg/kg) | Reference(s) |

| Staphylococcus aureus | Intravenous (IV) | 0.46 | [8][9][14][15] |

| Staphylococcus aureus | Subcutaneous (SC) | 0.6 | [8][9][14][15] |

Pharmacokinetic & Pharmacodynamic Parameters

Specific pharmacokinetic data for this compound is limited in publicly available literature. However, as a first-generation tetracycline, its properties can be broadly contextualized by data from related compounds.

| Parameter | Drug Class/Compound | Value | Reference(s) |

| Pharmacokinetics | |||

| Oral Absorption | Group 1 Tetracyclines | Variable, 25-60% | [2][16] |

| Tetracycline | 77-88% | [17] | |

| Metabolism | Group 1 Tetracyclines | Mostly not metabolized | [17] |

| Excretion | Group 1 Tetracyclines | Primarily renal | [17] |

| Pharmacodynamics | |||

| Post-Antibiotic Effect (PAE) | Tetracycline | ~1 hour | [18] |

| Minocycline | 2-3 hours | [6][18] |

Note: The Post-Antibiotic Effect (PAE) is the suppression of bacterial growth that persists after a brief exposure of organisms to an antimicrobial agent.[18][19]

Experimental Protocols

The following sections provide generalized methodologies for key experiments used in the evaluation of this compound. These protocols are based on standard procedures for antimicrobial agent testing.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the agar dilution method for determining the MIC of this compound.

References

- 1. vibiosphen.com [vibiosphen.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C21H22N2O7 | CID 54688686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 5. toku-e.com [toku-e.com]

- 6. researchgate.net [researchgate.net]

- 7. en.iacld.com [en.iacld.com]

- 8. [PDF] Pharmacokinetics and pharmacodynamics of the tetracyclines including glycylcyclines. | Semantic Scholar [semanticscholar.org]

- 9. Rapid Direct Method for Monitoring Antibiotics in a Mouse Model of Bacterial Biofilm Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.viamedica.pl [journals.viamedica.pl]

- 11. Doxycycline inhibits matrix metalloproteinase-2 secretion from TSC2-null mouse embryonic fibroblasts and lymphangioleiomyomatosis cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Doxycycline down-regulates matrix metalloproteinase expression and inhibits NF-κB signaling in LPS-induced PC3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Short term effects of doxycycline on matrix metalloproteinases 2 and 9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. caymanchem.com [caymanchem.com]

- 15. This compound | 808-26-4 [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. [Pharmacokinetics of tetracyclines and glycylcyclines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. derangedphysiology.com [derangedphysiology.com]

Understanding the Bacteriostatic Effect of Sancycline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sancycline, a semisynthetic tetracycline antibiotic, exerts its antimicrobial effect through the inhibition of bacterial protein synthesis, leading to a bacteriostatic action. This technical guide provides an in-depth overview of the core mechanisms, quantitative efficacy data, and detailed experimental protocols relevant to the study of this compound. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, like other tetracycline-class antibiotics, functions by directly targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. The bacteriostatic effect arises from the reversible binding of this compound to the 30S ribosomal subunit.[1][2][3] This interaction physically obstructs the binding of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex.[2][4] By preventing the attachment of new amino acids, this compound effectively halts the elongation of the polypeptide chain, thereby inhibiting protein synthesis and arresting bacterial growth.[4][5] While the primary target is the 30S subunit, some studies suggest a secondary interaction with the 50S ribosomal subunit may also contribute to its activity. The reversibility of this binding is a key characteristic that leads to its bacteriostatic, rather than bactericidal, nature.[1]

Quantitative Data on Bacteriostatic Activity

The in vitro efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

| Bacterial Strain(s) | MIC Range (µg/mL) | Notes |

| Tetracycline-resistant E. coli | 0.06 - 1 | |

| Tetracycline-resistant S. aureus | 0.06 - 1 | |

| Tetracycline-resistant E. faecalis | 0.06 - 1 | |

| 339 strains of anaerobic bacteria | MIC90 = 1 | Compared to tetracycline MIC90 = 32 µg/mL |

Table 1: In Vitro Bacteriostatic Activity of this compound

The in vivo efficacy of this compound has been demonstrated in murine infection models. The effective dose 50 (ED50) is a common metric used to quantify the dose required to achieve a therapeutic effect in 50% of the population.

| Animal Model | Infection Model | Administration Route | ED50 (mg/kg) |

| Mice | S. aureus | Intravenous | 0.46 |

| Mice | S. aureus | Subcutaneous | 0.6 |

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for tetracycline-class antibiotics.[6][7][8]

3.1.1. Materials

-

This compound hydrochloride powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Sterile, disposable pipette tips and reservoirs

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control (bacterial suspension in broth without antibiotic)

-

Negative control (broth only)

-

Microplate reader or visual inspection setup

3.1.2. Protocol Steps

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or a solvent recommended by the manufacturer) at a concentration of 1280 µg/mL. Filter-sterilize the stock solution.

-

Serial Dilution:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the first column of wells, resulting in a concentration of 640 µg/mL.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. This will create a concentration gradient of this compound (e.g., 64 µg/mL to 0.125 µg/mL). Column 11 serves as the positive control (no antibiotic), and column 12 as the negative control (no bacteria).

-

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well from column 1 to 11. Do not inoculate column 12. The final volume in each well will be 200 µL.

-

Incubation: Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.[9][10][11] This can be determined by visual inspection or by using a microplate reader to measure optical density. The positive control well should show turbidity, and the negative control well should remain clear.

In Vivo Efficacy in a Murine Systemic Infection Model

This is a generalized protocol for assessing the in vivo efficacy of an antibiotic against a systemic bacterial infection in mice.[12][13][14][15][16]

3.2.1. Materials

-

Pathogenic bacterial strain (e.g., Staphylococcus aureus)

-

Female BALB/c mice (6-8 weeks old)

-

This compound for injection

-

Vehicle control (e.g., sterile saline)

-

Standard antibiotic for positive control (optional)

-

Tryptic Soy Broth (TSB) or other appropriate growth medium

-

Sterile syringes and needles

-

Equipment for humane euthanasia and tissue homogenization

3.2.2. Protocol Steps

-

Infection Model Preparation:

-

Culture the bacterial strain overnight in TSB.

-

Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend to the desired concentration for infection (e.g., 1 x 10^7 CFU/mL). The exact inoculum size should be determined in preliminary studies to establish a non-lethal systemic infection.

-

-

Animal Infection:

-

Administer the bacterial suspension to the mice via intraperitoneal or intravenous injection (e.g., 0.1 mL per mouse).

-

-

Treatment Protocol:

-

At a predetermined time post-infection (e.g., 2 hours), administer the first dose of this compound (e.g., via subcutaneous or intravenous injection).

-

Divide the mice into groups: vehicle control, this compound treatment groups (at various dosages), and an optional positive control group.

-

Continue treatment at specified intervals (e.g., every 12 or 24 hours) for a defined duration (e.g., 3-7 days).

-

-

Endpoint and Analysis:

-

At the end of the treatment period, humanely euthanize the mice.

-

Aseptically harvest target organs (e.g., spleen, liver, kidneys).

-

Homogenize the organs in sterile PBS.

-

Perform serial dilutions of the tissue homogenates and plate on appropriate agar plates (e.g., Tryptic Soy Agar).

-

Incubate the plates and enumerate the bacterial colonies to determine the bacterial load (CFU/gram of tissue).

-

-

Data Analysis: Compare the bacterial loads in the this compound-treated groups to the vehicle control group to determine the reduction in bacterial burden and calculate the ED50.

Conclusion

This compound demonstrates a clear bacteriostatic effect by inhibiting bacterial protein synthesis through its interaction with the 30S ribosomal subunit. The provided quantitative data and experimental protocols offer a foundational understanding for researchers engaged in the study of this antibiotic. Further research to expand the MIC database against a wider range of clinical isolates and to explore its efficacy in various in vivo infection models will be crucial for a more comprehensive evaluation of its therapeutic potential.

References

- 1. rRNA Binding Sites and the Molecular Mechanism of Action of the Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. apec.org [apec.org]

- 7. iacld.com [iacld.com]

- 8. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]

- 9. idexx.dk [idexx.dk]

- 10. antechdiagnostics.co.uk [antechdiagnostics.co.uk]

- 11. idexx.com [idexx.com]

- 12. In Vivo Monitoring of Staphylococcus aureus Biofilm Infections and Antimicrobial Therapy by [18F]Fluoro-Deoxyglucose–MicroPET in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Intracellular activity and in vivo efficacy in a mouse model of septic arthritis of the novel pseudopeptide Pep16 against Staphylococcus aureus clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

Sancycline: A Technical Guide for Investigating Bacterial Resistance Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sancycline, a semisynthetic tetracycline antibiotic, serves as a valuable tool for researchers investigating the intricate mechanisms of bacterial resistance. Like other tetracyclines, its primary mode of action is the inhibition of protein synthesis by binding to the 30S ribosomal subunit, effectively blocking the attachment of aminoacyl-tRNA to the ribosomal A site.[1][2][3][4] This bacteriostatic action makes it an ideal candidate for studying the various strategies bacteria employ to evade the effects of this class of antibiotics. This guide provides an in-depth overview of the use of this compound in resistance research, including detailed experimental protocols, data presentation, and visualization of key pathways and workflows.

Core Resistance Mechanisms to Tetracyclines

Bacteria have evolved three primary mechanisms to counteract the effects of tetracycline antibiotics:

-

Efflux Pumps: These are membrane-associated proteins that actively transport tetracycline out of the bacterial cell, preventing it from reaching its ribosomal target at a high enough concentration to be effective. The most common tetracycline-specific efflux pumps are encoded by the tet genes, such as tet(A), tet(B), tet(K), and tet(L).[5][6]

-

Ribosomal Protection: This mechanism involves the production of ribosomal protection proteins (RPPs), such as Tet(M) and Tet(O), which bind to the ribosome and dislodge the tetracycline molecule, allowing protein synthesis to resume.[7][8]

-

Enzymatic Inactivation: This is a less common mechanism where an enzyme chemically modifies the tetracycline molecule, rendering it inactive. The tet(X) gene encodes for one such enzyme.[9]

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a critical parameter for assessing the susceptibility or resistance of a bacterial strain to an antimicrobial agent. The following tables summarize MIC data for various tetracyclines against bacterial strains harboring specific resistance genes. This data, while not specific to this compound, provides a comparative context for researchers.

Table 1: Tetracycline MICs against Staphylococcus aureus with Efflux and Ribosomal Protection Genes

| Antibiotic | Resistance Gene(s) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Tetracycline | tet(K) | 64 - 128 | - | - |

| Tetracycline | tet(M) | >64 | - | - |

| Tetracycline | tet(K) + tet(M) | >64 | 106 (geometric mean) | - |

| Doxycycline | tet(M) | ≤0.25 - 8 | 4 | 8 |

| Minocycline | tet(M) | ≤0.25 - 8 | 2 | 4 |

Data compiled from multiple sources, specific this compound data is limited.

Table 2: Tetracycline MICs against Enterococcus faecalis with Efflux and Ribosomal Protection Genes

| Antibiotic | Resistance Gene(s) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Tetracycline | tet(L) | 16 | - | - |

| Tetracycline | tet(M) | 16 - 256 | - | - |

| Tetracycline | tet(M) + tet(L) | 256 | - | - |

Data compiled from multiple sources, specific this compound data is limited.

Table 3: Tetracycline MICs against Escherichia coli with Efflux Pump Genes

| Antibiotic | Resistance Gene | MIC Range (µg/mL) |

| Tetracycline | tet(A) | ≥16 |

| Tetracycline | tet(B) | ≥16 |

| Doxycycline | tet(A) | ≥16 |

| Doxycycline | tet(B) | ≥16 |

| Minocycline | tet(A) | ≥16 |

| Minocycline | tet(B) | ≥16 |

Data compiled from multiple sources, specific this compound data is limited.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antibiotic against a bacterial strain.[1][10][11][12][13]

Materials:

-

Sterile 96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution of known concentration

-

Sterile diluent (e.g., saline or CAMHB)

-

Multipipettor

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Prepare this compound Dilutions:

-

Prepare a 2x working stock of the highest desired this compound concentration in CAMHB.

-

Add 100 µL of CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the 2x this compound working stock to the first column of wells.

-

Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column. Column 11 will serve as the growth control (no antibiotic), and column 12 as the sterility control (no bacteria).

-

-

Prepare Bacterial Inoculum:

-

Grow the bacterial strain to be tested in CAMHB to the logarithmic phase.

-

Adjust the turbidity of the culture to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the wells.

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial suspension to each well from column 1 to 11. Do not inoculate column 12.

-

-

Incubation:

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

Reading Results:

-

The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity). This can be assessed visually or with a microplate reader.

-

Efflux Pump Activity Assay using a Fluorescent Dye

This protocol utilizes a fluorescent dye, such as ethidium bromide or Nile Red, which are substrates of many efflux pumps. Increased fluorescence inside the cells indicates reduced efflux activity.[4][14][15]

Materials:

-

Bacterial culture (wild-type and potentially a mutant with a deleted or overexpressed efflux pump gene)

-

Phosphate-buffered saline (PBS)

-

Fluorescent dye stock solution (e.g., ethidium bromide or Nile Red)

-

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) - an efflux pump inhibitor

-

Glucose solution

-

96-well black, clear-bottom microtiter plates

-

Fluorometric microplate reader

Procedure:

-

Cell Preparation:

-

Grow bacterial cells to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash twice with PBS.

-

Resuspend the cells in PBS to a specific optical density (e.g., OD₆₀₀ of 0.4).

-

-

Loading with Fluorescent Dye:

-

Add the bacterial suspension to the wells of the microtiter plate.

-

Add CCCP to the wells to de-energize the cells and inhibit efflux, allowing the dye to accumulate.

-

Add the fluorescent dye to all wells.

-

Incubate to allow the dye to load into the cells.

-

-

Initiating Efflux:

-

To initiate efflux, add a glucose solution to the wells to re-energize the cells.

-

To test the effect of this compound as a potential efflux pump substrate or inhibitor, add varying concentrations of this compound to the wells before or concurrently with the glucose.

-

-

Fluorescence Measurement:

-

Immediately begin measuring the fluorescence in the microplate reader at appropriate excitation and emission wavelengths for the chosen dye.

-

Monitor the decrease in fluorescence over time, which corresponds to the efflux of the dye from the cells. A slower rate of decrease in the presence of this compound suggests it may be a substrate or inhibitor of the efflux pump.

-

In Vitro Transcription/Translation (IVTT) Assay for Ribosomal Protection

This assay assesses the ability of ribosomal protection proteins (e.g., Tet(M) or Tet(O)) to overcome the inhibitory effects of this compound on protein synthesis in a cell-free system.[6][13][14][16][17][18][19]

Materials:

-

Cell-free E. coli S30 extract system for IVTT

-

Plasmid DNA encoding a reporter protein (e.g., luciferase or GFP) under the control of a bacterial promoter

-

Purified Tet(M) or Tet(O) protein (optional, can be co-expressed)

-

This compound stock solution

-

Amino acid mixture

-

Energy source (e.g., ATP, GTP)

-

Reaction buffer

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the S30 extract, reaction buffer, amino acid mixture, and energy source.

-

Add the reporter plasmid DNA.

-

If using purified RPP, add it to the reaction mixture.

-

Create a series of reactions with varying concentrations of this compound.

-

Prepare control reactions without this compound and without the RPP.

-

-

Incubation:

-

Incubate the reactions at 37°C for 1-2 hours to allow for transcription and translation of the reporter protein.

-

-

Detection of Reporter Protein:

-

Quantify the amount of reporter protein produced. For luciferase, add the luciferin substrate and measure luminescence. For GFP, measure fluorescence at the appropriate wavelength.

-

-

Data Analysis:

-

Compare the amount of reporter protein produced in the presence of this compound with and without the ribosomal protection protein. A higher level of protein synthesis in the presence of both this compound and the RPP indicates that the RPP is protecting the ribosomes from the inhibitory effect of the antibiotic.

-

Mandatory Visualizations

Signaling Pathway: Regulation of the tetA Efflux Pump by TetR

The expression of the tetA gene, which encodes an efflux pump, is tightly regulated by the TetR repressor protein. In the absence of tetracycline, TetR binds to operator sequences in the promoter region of tetA, preventing its transcription. When tetracycline enters the cell, it binds to TetR, causing a conformational change that leads to the dissociation of TetR from the DNA, thereby allowing the transcription of tetA and the production of the efflux pump.[1][2][3][4][20]

Caption: Regulation of the TetA efflux pump by the TetR repressor in the presence of this compound.

Experimental Workflow: Characterizing this compound Resistance

This workflow outlines the key steps in investigating and characterizing bacterial resistance to this compound.

Caption: Workflow for investigating and characterizing bacterial resistance to this compound.

Conclusion

This compound is a powerful research tool for dissecting the molecular mechanisms of bacterial resistance to tetracycline antibiotics. By employing the standardized protocols and understanding the key resistance pathways outlined in this guide, researchers can effectively investigate the prevalence and characteristics of efflux pumps and ribosomal protection mechanisms. The provided visualizations offer a clear framework for understanding the regulatory processes and experimental logic involved in this critical area of research. While the lack of extensive this compound-specific MIC data necessitates the use of comparative data from other tetracyclines, the methodologies presented here provide a robust foundation for generating such data and advancing our understanding of antibiotic resistance.

References

- 1. Mechanism of Tetracycline Resistance by Ribosomal Protection Protein Tet(O) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Copresence of tet(K) and tet(M) in Livestock-Associated Methicillin-Resistant Staphylococcus aureus Clonal Complex 398 Is Associated with Increased Fitness during Exposure to Sublethal Concentrations of Tetracycline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tet(M) Mediates Tetracycline Resistance in Methicillin-Resistant Staphylococcus aureus (MRSA) Clinical Isolates from the Private Hospital Sector in KwaZulu-Natal (KZN), South Africa - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of protein synthesis occurring on tetracycline-resistant, TetM-protected ribosomes by a novel class of tetracyclines, the glycylcyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of tetracycline modifying enzymes using a sensitive in vivo reporter system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Susceptibility of Tetracyclines to Tet(A) Resistance Is Independent of Interdomain Loop Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New screening method identifies new approaches to combat antimicrobial resistance | Ineos Oxford Institute [ineosoxford.ox.ac.uk]

- 10. Expression of resistance to tetracyclines in strains of methicillin-resistant Staphylococcus aureus. — GRAM Project [tropicalmedicine.ox.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Prevalence of Antimicrobial Resistance and Transfer of Tetracycline Resistance Genes in Escherichia coli Isolates from Beef Cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Tetracycline Inhibition of Cell-Free Protein Synthesis II. Effect of the Binding of Tetracycline to the Components of the System - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of protein synthesis occurring on tetracycline-resistant, TetM-protected ribosomes by a novel class of tetracyclines, the glycylcyclines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Tetracycline inhibition of cell-free protein synthesis. II. Effect of the binding of tetracycline to the components of the system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines [frontiersin.org]

- 20. Prevalence and Molecular Characterization of Tetracycline Resistance in Enterococcus Isolates from Food - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Sancycline in Elucidating Ribosomal Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sancycline, a member of the tetracycline class of antibiotics, has served as a fundamental tool in the study of ribosomal function. Its core mechanism, the inhibition of protein synthesis via binding to the 30S ribosomal subunit, provides a clear and direct means to probe the intricacies of translation. This technical guide delves into the pivotal role of this compound and its analogs in defining the mechanics of the ribosome, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to support researchers in the fields of molecular biology, microbiology, and drug development. While specific quantitative binding and inhibition data for this compound are limited in recent literature, this guide leverages data from its close analog, tetracycline, to provide a robust comparative framework.

Introduction: this compound and the Tetracycline Class

Tetracyclines are a class of broad-spectrum antibiotics characterized by a four-ring naphthacene carboxamide core.[1] They exert their bacteriostatic effect by targeting the bacterial ribosome, a complex molecular machine responsible for protein synthesis.[2] this compound, also known as 6-demethyl-6-deoxytetracycline, represents a structurally simpler yet fully active member of this class, making it a valuable model compound for structure-activity relationship studies.[1] The primary mechanism of action for tetracyclines involves the reversible binding to the 30S ribosomal subunit, which physically obstructs the binding of aminoacyl-tRNA to the A-site of the ribosome, thereby halting the elongation of the polypeptide chain.[2][3]

The study of this compound and its derivatives has been instrumental in:

-

Mapping the antibiotic binding site on the ribosome.

-

Understanding the dynamics of tRNA binding and accommodation.

-

Providing a basis for the development of new tetracycline derivatives that overcome resistance mechanisms.

Mechanism of Action and Ribosomal Binding Site

This compound, like other tetracyclines, inhibits protein synthesis by binding to the small (30S) ribosomal subunit.[1] This binding event sterically hinders the proper docking of the aminoacyl-tRNA into the A-site, preventing codon-anticodon recognition and subsequent peptide bond formation.

The Primary Tetracycline Binding Site (Tet-1):

High-resolution structural studies, primarily using X-ray crystallography and cryo-electron microscopy (cryo-EM) with tetracycline and its derivatives, have identified a primary, high-affinity binding site on the 30S subunit.[4] This site, often referred to as the Tet-1 site, is located in a pocket formed by helices h31, h34, and h30 of the 16S rRNA.[4] Key interactions involve:

-

Magnesium Ion Coordination: Tetracyclines chelate a magnesium ion, which is crucial for their binding to the ribosome. This complex then interacts with the phosphate-oxygen backbone of the 16S rRNA.

-

Hydrogen Bonding: A network of hydrogen bonds forms between the polar face of the tetracycline molecule and the 16S rRNA.

-

Stacking Interactions: Stacking interactions between the tetracycline ring system and nucleotide bases, such as C1054, contribute to the binding affinity.

While a crystal structure of this compound bound to the ribosome is not publicly available, its structural similarity to tetracycline strongly suggests it occupies the same primary binding site and engages in similar interactions.

Quantitative Data: Ribosome Binding and Inhibition of Protein Synthesis

While specific quantitative data for this compound is scarce in recent literature, data from tetracycline provides a valuable benchmark for understanding its potency. The following tables summarize key quantitative parameters for tetracycline and other members of its class.

Table 1: Comparative Ribosome Binding Affinities of Tetracycline Antibiotics

| Antibiotic | Method | Organism/System | Dissociation Constant (Kd) | IC50 (Ribosome Binding Competition with [3H]tetracycline) | Reference(s) |

| Tetracycline | In vitro competition | E. coli 70S ribosome | ~1-2 µM | 4 µM | [5][6] |

| Minocycline | In vitro competition | E. coli 70S ribosome | - | 1.63 µM | [6] |

| Tigecycline | In vitro competition | E. coli 70S ribosome | - | 0.22 µM | [6] |

| Eravacycline | In vitro competition | E. coli 70S ribosome | - | 0.22 µM | [6] |

| Omadacycline | In vitro competition | E. coli 70S ribosome | - | 1.96 µM | [6] |

Note: Lower IC50 values indicate higher binding affinity.

Table 2: Inhibition of In Vitro Protein Synthesis by Tetracycline Antibiotics

| Antibiotic | System | IC50 | Reference(s) |

| Chlortetracycline | Chlamydophila psittaci in BGM cells | 0.807 µg/ml | [7] |

| Doxycycline | Chlamydophila psittaci in BGM cells | 0.497 µg/ml | [7] |

Note: IC50 values represent the concentration of the antibiotic required to inhibit 50% of the activity.

Key Experimental Protocols for Studying this compound-Ribosome Interactions

The following sections provide detailed methodologies for key experiments used to elucidate the function of this compound and other ribosome-targeting antibiotics.

In Vitro Translation Inhibition Assay

This assay directly measures the effect of an antibiotic on protein synthesis in a cell-free system.

Objective: To determine the concentration at which this compound inhibits protein synthesis by 50% (IC50).

Materials:

-

Cell-free translation system (e.g., E. coli S30 extract)

-

mRNA template (e.g., luciferase mRNA)

-

Amino acid mixture containing a radiolabeled amino acid (e.g., [35S]-methionine)

-

This compound stock solution

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Protocol:

-

Prepare a series of dilutions of this compound in the reaction buffer.

-

Set up the in vitro translation reactions in individual tubes, each containing the cell-free extract, mRNA template, and amino acid mixture.

-

Add the different concentrations of this compound to the respective tubes. Include a no-antibiotic control.

-

Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes) to allow for protein synthesis.

-

Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.

-

Collect the precipitated protein on glass fiber filters and wash to remove unincorporated radiolabeled amino acids.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Plot the percentage of inhibition of protein synthesis against the logarithm of the this compound concentration to determine the IC50 value.

Ribosome Footprinting (Ribo-Seq)

Ribosome footprinting provides a genome-wide snapshot of ribosome positions on mRNA, revealing how antibiotics affect translation elongation.

Objective: To map the sites of ribosome stalling on mRNA in the presence of this compound.

Materials:

-

Bacterial culture

-

This compound

-

Lysis buffer

-

RNase I

-

Sucrose gradient ultracentrifugation equipment

-

RNA extraction kit

-

Library preparation kit for next-generation sequencing

Protocol:

-

Grow a bacterial culture to mid-log phase and treat with this compound for a short period to arrest translation.

-

Rapidly harvest and lyse the cells under conditions that preserve ribosome-mRNA complexes.

-

Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes.

-

Isolate the ribosome-protected mRNA fragments (footprints) by sucrose gradient ultracentrifugation.

-

Extract the RNA from the isolated ribosome complexes.

-

Prepare a cDNA library from the ribosome footprints.

-

Sequence the library using a next-generation sequencing platform.

-

Align the sequencing reads to the bacterial genome to determine the positions of the ribosomes.

Toeprinting Assay

A primer extension inhibition assay used to map the precise location of a stalled ribosome on a specific mRNA molecule.[8]

Objective: To identify the exact nucleotide position where this compound causes the ribosome to stall on a target mRNA.

Materials:

-

In vitro transcribed mRNA of interest

-

Purified ribosomes

-

Initiator tRNA (fMet-tRNA)

-

This compound

-

DNA primer complementary to a region downstream of the expected stall site

-

Reverse transcriptase and dNTPs

-

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

Protocol:

-

Incubate the mRNA, ribosomes, and initiator tRNA to form initiation complexes.

-

Add this compound to the reaction to induce ribosome stalling during elongation.

-

Anneal the radiolabeled or fluorescently labeled DNA primer to the mRNA.

-

Initiate reverse transcription. The reverse transcriptase will extend the primer until it encounters the stalled ribosome, creating a "toeprint."

-